1,3-Propanedithiol

描述

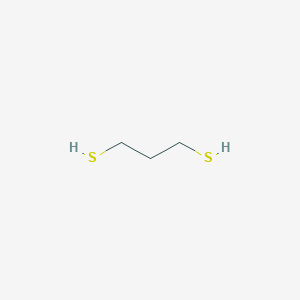

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propane-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLMKPKYJBQJNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S2 | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059376 | |

| Record name | 1,3-Propanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-dimercaptopropane is a clear orange oil with a disagreeable odor. (NTP, 1992), Liquid with a disagreeable odor; [Merck Index] Clear orange liquid; [NTP] Clear colorless to pale yellow liquid; [Acros Organics MSDS], Liquid, liquid with odour of sulfur or meat | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

336 °F at 760 mmHg (NTP, 1992), 169.00 to 173.00 °C. @ 760.00 mm Hg | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

138 °F (NTP, 1992) | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble in water; miscible in fat | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0722 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.077-1.078 (d20/4) | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/503/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

16.3 mmHg at 28 °F ; 22.8 mmHg at 77 °F; 34.6 mmHg at 108 °F (NTP, 1992), 22.8 [mmHg] | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-80-8 | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,3-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PROPANE DITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4LUJ82U52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-110 °F (NTP, 1992), -79 °C | |

| Record name | 1,3-DIMERCAPTOPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20217 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations Involving 1,3 Propanedithiol

Advanced Strategies for the Synthesis of 1,3-Propanedithiol Derivatives

Synthesis of Thioketals and Thioacetals

The reaction of this compound with aldehydes and ketones leads to the formation of thioketals and thioacetals, which are sulfur analogs of ketals and acetals. scbt.comtandfonline.comresearchgate.netwikipedia.org This transformation is a cornerstone of its utility in multistep organic synthesis. The general reaction involves the condensation of the dithiol with a carbonyl compound, typically in the presence of an acid catalyst, to form a cyclic 1,3-dithiane (B146892). wikipedia.orgorganic-chemistry.org

Role in Carbonyl Group Protection

One of the primary applications of this compound is the protection of carbonyl groups in aldehydes and ketones. wikipedia.orgscbt.comtandfonline.com The resulting 1,3-dithianes are stable to a wide range of reaction conditions under which the original carbonyl group would react, including acidic environments. tandfonline.com This allows for chemical modifications on other parts of a molecule without affecting the carbonyl functionality. The protection is reversible, and the carbonyl group can be regenerated when needed. organic-chemistry.org

The formation of these thioacetals is a well-established method for protecting carbonyls and is crucial in the synthesis of complex molecules and polyfunctional compounds. tandfonline.com The stability of 1,3-dithianes compared to their oxygen analogs, dioxolanes and 1,3-dioxanes, makes them particularly advantageous under acidic conditions. tandfonline.com

Chemoselective Thioacetalization of Aldehydes and Ketones

Chemoselectivity, the ability to react with one functional group in the presence of another, is a significant advantage of using this compound. In mixtures of aldehydes and ketones, this compound can selectively protect the aldehyde group. organic-chemistry.orgtandfonline.com This is attributed to the greater reactivity of aldehydes towards nucleophilic attack compared to ketones.

Several catalytic systems have been developed to enhance this chemoselectivity. For instance, yttrium triflate has been shown to be an effective catalyst for the highly chemoselective protection of aldehydes over ketones. organic-chemistry.org Similarly, scandium triflate enables the chemoselective thioacetalization of carbonyl compounds. researchgate.netresearchgate.net The difference in reaction rates between aromatic aldehydes, aliphatic ketones, and aromatic ketones allows for selective protection. organic-chemistry.orgresearchgate.net For example, under certain conditions, aromatic aldehydes and aliphatic ketones can be converted to their corresponding dithioacetals while aromatic ketones remain unreacted. researchgate.net

A study utilizing 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) as a this compound equivalent demonstrated high chemoselectivity between aldehydes and ketones. acs.org Competitive reactions showed that aldehydes could be selectively protected in the presence of ketones. acs.org

Catalytic Approaches in Thioacetalization Reactions

A variety of catalysts have been employed to facilitate the thioacetalization reaction with this compound, often leading to milder reaction conditions, shorter reaction times, and higher yields. These catalysts can be broadly categorized as Lewis acids and Brønsted acids. wikipedia.orgorganic-chemistry.org

Commonly used catalysts include:

Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄) are classic examples. orgsyn.orgacs.org More recently, metal triflates like yttrium triflate (Y(OTf)₃) and scandium triflate (Sc(OTf)₃) have been shown to be highly efficient and often recyclable. researchgate.netorganic-chemistry.orgresearchgate.net Indium(III) chloride and copper(II) triflate have also been utilized. rsc.orgresearchgate.net

Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and tungstophosphoric acid are effective Brønsted acid catalysts. organic-chemistry.org

Solid-Supported Catalysts: To simplify catalyst recovery and reuse, solid-supported catalysts have been developed. Examples include perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) and montmorillonite (B579905) KSF clay. organic-chemistry.orgtandfonline.com

Other Catalytic Systems: Iodine has been used as a mild and effective catalyst for thioacetalization. organic-chemistry.org Benzyltriphenylphosphonium tribromide under solvent-free conditions has also been reported to be an efficient catalyst. tandfonline.com

The choice of catalyst can significantly influence the reaction's efficiency and chemoselectivity. For instance, tungstophosphoric acid was found to be highly selective for the thioacetalization of aldehydes and ketones. organic-chemistry.org

Table 1: Catalysts Used in Thioacetalization with this compound

| Catalyst Type | Specific Catalyst | Reference |

|---|---|---|

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | orgsyn.org |

| Lewis Acid | Yttrium Triflate (Y(OTf)₃) | organic-chemistry.org |

| Lewis Acid | Scandium Triflate (Sc(OTf)₃) | researchgate.netresearchgate.net |

| Lewis Acid | Copper(II) Triflate (Cu(OTf)₂) | rsc.org |

| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | organic-chemistry.org |

| Brønsted Acid | Tungstophosphoric Acid | organic-chemistry.org |

| Solid-Supported | Perchloric Acid on Silica Gel (HClO₄-SiO₂) | organic-chemistry.org |

| Solid-Supported | Montmorillonite KSF Clay | tandfonline.com |

| Other | Iodine (I₂) | organic-chemistry.org |

| Other | Benzyltriphenylphosphonium Tribromide | tandfonline.com |

Non-Thiolic and Odorless Equivalents for Thioacetalization

The strong, unpleasant odor of this compound is a significant drawback in its laboratory use. wikipedia.orgacs.org This has prompted the development of odorless, non-thiolic equivalents that can generate the 1,3-dithiane moiety in situ.

Several such reagents have been reported, including:

2-[2-Chloro-1-(1-chlorovinyl)allylidene]-1,3-dithiane: This compound serves as an odorless this compound equivalent, reacting with various aldehydes and ketones to form the corresponding dithianes in high yields. nih.govacs.org

3-(1,3-Dithian-2-ylidene)pentane-2,4-dione: This reagent has been used in acid-promoted thioacetalization under both solvent-free conditions and in water. organic-chemistry.orgresearchgate.netacs.orgorganic-chemistry.org It offers high yields and chemoselectivity. organic-chemistry.orgresearchgate.net

2-(1,3-Dithian-2-ylidene)-3-oxobutanoic acid and its derivatives: These compounds have also been investigated as odorless this compound equivalents, demonstrating good yields and high chemoselectivity in the presence of acetyl chloride. researchgate.netresearchgate.netcdnsciencepub.comtandfonline.com

These equivalents typically react with carbonyl compounds under specific catalytic conditions to transfer the 1,3-dithiane group, avoiding the direct handling of the volatile and malodorous this compound. acs.org

Preparation of Cyclic Dithioacetal Derivatives (e.g., 1,3-Dithiane)

The reaction of this compound with a carbonyl compound directly yields a cyclic dithioacetal, with the six-membered ring system known as a 1,3-dithiane being the most prominent example. wikipedia.orgscbt.comtandfonline.comscribd.com The synthesis of the parent 1,3-dithiane is typically achieved by reacting this compound with formaldehyde (B43269) or a formaldehyde equivalent like methylal (dimethoxymethane). wikipedia.orgorgsyn.org

A well-documented procedure involves the reaction of this compound and methylal in chloroform, catalyzed by a mixture of boron trifluoride diethyl etherate and glacial acetic acid, to produce 1,3-dithiane in good yield. orgsyn.org An improved, simpler procedure utilizes montmorillonite KSF clay as a catalyst in benzene, with molecular sieves to remove the ethanol (B145695) byproduct. tandfonline.com This method also provides a high yield of 1,3-dithiane. tandfonline.com

These 1,3-dithiane derivatives are not only important as protecting groups but also as key intermediates in carbon-carbon bond-forming reactions, a concept known as umpolung or polarity inversion. wikipedia.org

Umpolung Reactivity and its Applications

The chemical compound this compound is instrumental in a powerful synthetic strategy known as umpolung, a German term for polarity inversion. ddugu.ac.in This concept, notably developed by E.J. Corey and Dieter Seebach, reverses the normal electrophilic nature of a carbonyl carbon, transforming it into a nucleophilic species. ddugu.ac.inorganic-chemistry.orgwikipedia.org This transformation is typically achieved by converting an aldehyde or ketone into a 1,3-dithiane, a cyclic thioacetal, through a reaction with this compound under acidic conditions. wikipedia.orgnih.govencyclopedia.pub

The C-2 proton of the resulting 1,3-dithiane is weakly acidic and can be removed by a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiane. wikipedia.orgjk-sci.comscribd.com This lithiated intermediate serves as a masked acyl anion, a potent nucleophile that can react with a wide array of electrophiles. organic-chemistry.orgjk-sci.com The stability of this carbanion is attributed to the polarizability of the adjacent sulfur atoms. organic-chemistry.org

The applications of this umpolung strategy are extensive and provide access to a variety of important organic molecules that are often difficult to synthesize through conventional methods. organic-chemistry.orgwikipedia.org The reaction of the 2-lithio-1,3-dithiane with electrophiles such as alkyl halides, epoxides, other carbonyl compounds (aldehydes and ketones), and acyl halides leads to the formation of new carbon-carbon bonds. ddugu.ac.inwikipedia.orgjk-sci.com Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding products like ketones, β-hydroxy ketones, α-hydroxy ketones, and 1,2-diketones. wikipedia.orgjk-sci.com Notably, α-hydroxy ketones and 1,2-diketones are not readily accessible via standard reactions like the aldol (B89426) condensation. wikipedia.org

This methodology has been successfully applied in the total synthesis of numerous complex natural products, including alkaloids, terpenoids, and polyketides. nih.govencyclopedia.pub For instance, it has been a key step in the synthesis of hetidine-type C20-diterpenoid alkaloids and the bisnorditerpene natural product, riccardin C. nih.govencyclopedia.pub

Table 1: Examples of Electrophiles Used in Corey-Seebach Reaction and Corresponding Products

| Electrophile | Initial Product | Final Product after Hydrolysis |

|---|---|---|

| Alkyl Halide (R-X) | 2-Alkyl-1,3-dithiane | Ketone (R-C(O)-R') |

| Epoxide | 2-(β-Hydroxyalkyl)-1,3-dithiane | β-Hydroxy Ketone |

| Aldehyde/Ketone (R'R''C=O) | 2-(α-Hydroxyalkyl)-1,3-dithiane | α-Hydroxy Ketone |

| Acyl Halide (R-COCl) | 2-Acyl-1,3-dithiane | 1,2-Diketone |

| Carbon Dioxide (CO2) | 2-Carboxy-1,3-dithiane | α-Keto Acid |

Stereoselective Reactions of 1,3-Dithianes

The versatility of 1,3-dithianes extends into the realm of stereoselective synthesis, enabling the creation of chiral molecules with a high degree of control. One notable application is in the highly stereoselective synthesis of the C(1)–C(12) unit of the antifungal polyene macrolide, amphotericin B. uwindsor.ca In this synthesis, the addition of 2-bromomagnesio-1,3-dithiane to an aldehyde proceeded with high diastereoselectivity, which was rationalized using Cram's chelated model. uwindsor.ca

Furthermore, organocatalysis has emerged as a powerful tool for achieving asymmetric additions involving 1,3-dithiane derivatives. researchgate.netrsc.org An efficient organocatalytic method has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. researchgate.netrsc.org This reaction, conducted under mild conditions, yields γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee). researchgate.netrsc.org This process represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. researchgate.netrsc.org The resulting products are versatile intermediates; for example, they can be converted to the GABAB receptor agonist baclofen (B1667701) through simultaneous reduction of the nitro group and removal of the dithiane ring. researchgate.netrsc.org

The stereoselectivity of reactions involving 1,3-dithianes can also be influenced by modifications to the dithiane ring itself. For instance, reactions of metalated 1,3-dithiane oxides with various electrophiles can proceed with a high degree of stereocontrol. tandfonline.com

Deprotection Strategies for 1,3-Dithianes and 1,3-Dithiolanes

While 1,3-dithianes are valued for their stability under both acidic and basic conditions, their removal to regenerate the parent carbonyl group can present a challenge. organic-chemistry.orgasianpubs.org Consequently, a wide array of deprotection methods have been developed. uwindsor.ca

Traditional methods often rely on the use of toxic heavy metal salts, such as mercury(II) chloride, which are environmentally detrimental. nih.govencyclopedia.pubresearchgate.net This has spurred the development of milder and more environmentally friendly alternatives. nih.govencyclopedia.pubresearchgate.net

Oxidative methods are a prominent class of deprotection strategies. tandfonline.com These can involve reagents such as:

Halogen-based reagents: Chlorine (Cl₂), bromine (Br₂), iodine (I₂), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS). tandfonline.com

Peroxides: A notable method employs 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine (5 mol%) in an aqueous micellar system with sodium dodecyl sulfate (B86663) (SDS). organic-chemistry.orgorganic-chemistry.org This protocol is mild, efficient, and tolerates a variety of sensitive functional groups. organic-chemistry.org

Hypervalent iodine reagents: o-Iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water provides a neutral and mild deprotection method. organic-chemistry.org Bis(trifluoroacetoxy)iodobenzene is another effective reagent. organic-chemistry.org

Other oxidizing agents: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is used for the deprotection of dithianes derived from cinnamaldehydes. researchgate.net Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA] have also been used for solvent-free oxidative deprotection. arkat-usa.org

Photochemical methods offer another avenue for deprotection. Irradiation of 1,3-dithianes with hydrogen peroxide (30%) in aqueous acetonitrile (B52724) can effectively regenerate the carbonyl compounds. tandfonline.com

Non-oxidative methods include the use of polyphosphoric acid (PPA) mixed with acetic acid, which provides a simple and convenient deprotection procedure. asianpubs.org

Table 2: Selected Reagents for the Deprotection of 1,3-Dithianes

| Reagent System | Conditions | Key Features |

|---|---|---|

| HgCl₂/CdCO₃ | Various | Traditional method, effective but toxic. ddugu.ac.in |

| I₂/H₂O₂/SDS | Aqueous, neutral | Mild, environmentally friendly, tolerates sensitive groups. organic-chemistry.orgorganic-chemistry.org |

| DDQ | Aqueous acetonitrile | Effective for certain substrates, can be catalytic. nih.govresearchgate.net |

| o-Iodoxybenzoic acid (IBX)/β-cyclodextrin | Water, room temperature | Mild, neutral conditions. organic-chemistry.org |

| Selectfluor™ | - | Efficient cleavage of dithiane protecting groups. organic-chemistry.org |

| Polyphosphoric acid (PPA)/Acetic acid | 20-45 °C | Simple, convenient, non-oxidative. asianpubs.org |

| UV light/H₂O₂ | Aqueous acetonitrile, room temp. | Photochemical, neutral conditions. tandfonline.com |

Metal-Free C-H Mercaptalization Reactions

Recent advancements have led to the development of metal-free C-H functionalization strategies for the synthesis of mercaptals using this compound. beilstein-journals.orgresearchgate.netbeilstein-journals.org A notable example is the direct C-H mercaptalization of heteroarenes like benzothiazoles and benzoxazoles. beilstein-journals.orgresearchgate.netbeilstein-journals.org

In this protocol, this compound serves as the thiol source to convert benzothiazoles and benzoxazoles into their corresponding 2-mercapto derivatives. beilstein-journals.org The reaction is carried out in the presence of potassium hydroxide (B78521) and dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org This method is advantageous due to its simplicity and the avoidance of metal catalysts and ligands. beilstein-journals.org

A mechanistic study suggests that DMSO plays a dual role, acting not only as a solvent but also as an oxidant in this transformation. beilstein-journals.org This direct C-H mercaptalization strategy offers a facile and effective route to valuable heteroarylthiols, which are important building blocks in medicinal chemistry and organic synthesis. beilstein-journals.org The reaction tolerates various functional groups, including methyl and ethoxy groups, as well as halogens. beilstein-journals.org

Functionalization Reactions of this compound

Alkylation Reactions yielding Thioethers

The thiol groups of this compound are nucleophilic and can be readily alkylated to form thioethers. wikipedia.orgwikiwand.com A classic example is the dialkylation of this compound with 1,3-dibromopropane, which yields the cyclic dithioether 1,5-dithiacyclooctane. wikipedia.org This reaction, first reported in 1934, provided the product in a 4% yield. wikipedia.org

Oxidation Reactions and Disulfide Formation

The oxidation of this compound and its derivatives can lead to the formation of cyclic disulfides. wikipedia.org The parent 1,2-dithiolane (B1197483) can be synthesized via the oxidative cyclization of this compound. chemicalbook.com Reagents such as iodine in the presence of 2-methylbut-2-ene or potassium permanganate (B83412) adsorbed on copper sulfate can effect this transformation. chemicalbook.com Interestingly, simple air oxidation of this compound tends to yield a dimeric bis(disulfide) rather than the monomeric 1,2-dithiolane. wikipedia.org

Dimethyl sulfoxide (DMSO) has also been employed as an oxidant for the conversion of dithiols to their corresponding cyclic disulfides. researchgate.net This method has been used to oxidize this compound to 1,2-dithiane. researchgate.net The reaction stoichiometry involves two moles of the thiol reacting with one mole of the sulfoxide. researchgate.net

Furthermore, derivatives of this compound can undergo oxidative cyclization. For instance, β,β'-dimercapto-isobutyric acid, which can be derived from the corresponding di-iodo compound and potassium thiolacetate, can be oxidized with oxygen to form 1,2-dithiolane-4-carboxylic acid. scispace.com

Reactions with Functionalized Carbonyl Compounds

The reaction of this compound with carbonyl compounds is a cornerstone of modern organic synthesis, primarily for the formation of 1,3-dithianes. These cyclic thioacetals serve as crucial protecting groups for aldehydes and ketones and, more importantly, enable the "umpolung" or reversal of polarity of the carbonyl carbon. ddugu.ac.inmdpi.com When the carbonyl compound contains additional functional groups, the reactions exhibit unique reactivity and selectivity, providing access to a diverse array of complex molecules.

The general formation of 1,3-dithianes from carbonyl compounds occurs through the acid-catalyzed condensation with this compound. ddugu.ac.inorganic-chemistry.org This transformation can be promoted by both Brønsted and Lewis acids, such as tungstophosphoric acid, yttrium triflate, or iodine. organic-chemistry.org The resulting 1,3-dithiane is stable under various conditions but can be hydrolyzed back to the carbonyl group when needed. mdpi.comorganic-chemistry.org

Reaction with α,β-Acetylenic Carbonyl Compounds

A significant transformation involves the reaction of this compound with α,β-acetylenic ketones, aldehydes, and esters. This reaction proceeds via a double conjugate Michael addition under basic conditions to generate β-keto 1,3-dithianes in high yields. researchgate.netresearchgate.netresearchgate.net These products are valuable as masked 1,3-dicarbonyl systems, which can be converted into various functionalized heterocyclic compounds. researchgate.netscribd.com

Research has focused on optimizing conditions for this transformation, particularly for substrates containing sensitive groups like silyl (B83357) ethers. While base-mediated conditions using sodium methoxide (B1231860) are effective, studies have shown that using basic alumina (B75360) in an appropriate solvent like tetrahydrofuran (B95107) (THF) can significantly improve yields and reduce side reactions, especially for silylated propargylic aldehydes. nih.gov

The table below summarizes the optimized synthesis of various β-carbonyl silyl-1,3-dithianes from the corresponding propargylic aldehydes and ketones using this compound and basic alumina. nih.gov

Table 1: Synthesis of β-Carbonyl Silyl-1,3-Dithianes

Reaction Conditions: this compound, 10 eq. basic Al₂O₃, THF, rt, 24 h.

| Entry | Substrate (R Group) | Product | Yield (%) |

|---|---|---|---|

| 1 | Trimethylsilyl (Aldehyde) | 2-(Trimethylsilyl)-1-(1,3-dithian-2-yl)ethan-1-one | 93 |

| 2 | Triethylsilyl (Aldehyde) | 2-(Triethylsilyl)-1-(1,3-dithian-2-yl)ethan-1-one | 81 |

| 3 | tert-Butyldimethylsilyl (Aldehyde) | 2-(tert-Butyldimethylsilyl)-1-(1,3-dithian-2-yl)ethan-1-one | 78 |

| 4 | Benzyldimethylsilyl (Aldehyde) | 2-(Benzyldimethylsilyl)-1-(1,3-dithian-2-yl)ethan-1-one | 85 |

| 5 | Thexyldimethylsilyl (Aldehyde) | 2-(Thexyldimethylsilyl)-1-(1,3-dithian-2-yl)ethan-1-one | 88 |

| 6 | Triisopropylsilyl (Aldehyde) | 2-(Triisopropylsilyl)-1-(1,3-dithian-2-yl)ethan-1-one | 48 |

| 7 | tert-Butyldiphenylsilyl (Aldehyde) | 2-(tert-Butyldiphenylsilyl)-1-(1,3-dithian-2-yl)ethan-1-one | 55 |

| 8 | Phenyl (Ketone) | 1-Phenyl-3-(1,3-dithian-2-yl)propan-2-one | 91 |

| 9 | 4-Methoxyphenyl (Ketone) | 1-(4-Methoxyphenyl)-3-(1,3-dithian-2-yl)propan-2-one | 85 |

Source: Adapted from reference nih.gov.

Chemoselective Reactions with Dicarbonyls and Keto Esters

The thioacetalization reaction with this compound displays significant chemoselectivity, allowing for the selective protection of one carbonyl group in a polyfunctionalized molecule. Aldehydes are generally more reactive than ketones, enabling the selective formation of a dithiane from an aldehyde in the presence of a ketone. organic-chemistry.org Furthermore, studies on competitive reactions between different dithiols have shown that the formation of five-membered 1,3-dithiolanes (from 1,2-ethanedithiol) is kinetically favored over the formation of six-membered 1,3-dithianes. researchgate.net

This selectivity extends to different types of ketones. For instance, a six-membered aliphatic ketone can be selectively protected in the presence of a five-membered one. researchgate.net Such chemoselectivity is a powerful tool in multistep synthesis, minimizing the need for separate protection and deprotection steps. researchgate.net

The reaction of this compound with α-keto esters or their synthetic equivalents is also a well-established method. For example, ethyl diethoxyacetate reacts with this compound in the presence of a Lewis acid like BF₃·Et₂O to yield ethyl 1,3-dithiane-2-carboxylate. scientificlabs.iecapes.gov.br This product is a stable precursor to α-keto esters. scientificlabs.ie

Reactions of Dithiane Anions with Carbonyl Electrophiles

After the initial formation of a 1,3-dithiane from an aldehyde, deprotonation at C-2 with a strong base like n-butyllithium generates a nucleophilic 2-lithio-1,3-dithiane. ddugu.ac.inmdpi.com This anion, an acyl anion equivalent, can react with various functionalized carbonyl compounds.

Reaction with Carbon Dioxide: The 2-lithio-1,3-dithiane anion reacts with solid carbon dioxide (a carbonyl-containing electrophile) to produce an addition product, which upon hydrolysis yields an α-keto acid. ddugu.ac.ingoogle.com

Reaction with Acid Chlorides: With acid chlorides, the reaction can lead to double addition, ultimately forming a carbinol product after workup. ddugu.ac.in

Reaction with Nitriles: Nucleophilic addition of the dithiane anion to nitriles, followed by hydrolysis, affords vicinal dicarbonyl compounds. ddugu.ac.inscribd.com

These transformations highlight the synthetic versatility of this compound in converting simple carbonyls into complex, functionalized structures.

Catalytic Applications of 1,3 Propanedithiol and Its Derivatives

Role as a Ligand in Organometallic Catalysis

1,3-Propanedithiol serves as a versatile ligand in organometallic catalysis. tdx.cat Its two thiol groups can readily coordinate to metal centers, influencing the electronic properties and reactivity of the resulting complexes. This coordination is fundamental to its application in various catalytic processes.

Formation of Metal Chelate Rings with Transition Metals

A key feature of this compound is its capacity to react with metal ions to form chelate rings. biocompare.com This bidentate ligand coordinates to a single metal center through its two sulfur atoms, creating a stable six-membered ring. This chelation enhances the stability of the organometallic complex. For instance, this compound reacts with bis(cyclopentadienyl)molybdenum dichloride to produce a complex containing a six-membered MoS₂C₃ ring. researchgate.net Similarly, it has been used to synthesize mononuclear nickel(II) dithiolate complexes. researchgate.net In some cases, three 1,3-propanedithiolate ligands can bridge three manganese centers, forming a unique mixed-valence trimanganese carbonyl compound. whitman.edu

The formation of these chelate rings is a critical aspect of the catalytic activity of these complexes, as the ring structure can influence the coordination geometry and electronic environment of the metal center, thereby tuning its catalytic performance.

Synthesis of Diiron Propanedithiolate Hexacarbonyl

A prominent application of this compound is in the synthesis of diiron propanedithiolate hexacarbonyl, Fe₂S₂(C₃H₆)(CO)₆. wikipedia.org This organoiron complex is typically prepared by reacting this compound with triiron dodecacarbonyl (Fe₃(CO)₁₂) in a suitable solvent like toluene. wikipedia.orgukdiss.com The reaction involves the displacement of CO ligands and the bridging of the two iron atoms by the propanedithiolate ligand. nih.gov

This one-pot synthesis is relatively high-yielding, often achieving yields of around 83.2%. ukdiss.com The resulting product, a red crystalline solid, is characterized by three distinct CO stretching frequencies in its infrared spectrum. ukdiss.comscribd.com The structure is symmetrical, with six terminal CO ligands. wikipedia.org

| Reactants | Product | Yield | Reference |

| This compound, Triiron dodecacarbonyl | Diiron propanedithiolate hexacarbonyl | 83.2% | ukdiss.com |

| This compound, Fe(CO)₅ | Diiron propanedithiolate hexacarbonyl | 33% | nih.gov |

| This compound, Fe₃(CO)₁₂ | Diiron propanedithiolate hexacarbonyl | 92% | nih.gov |

The carbonyl ligands in diiron propanedithiolate hexacarbonyl can be substituted by other ligands such as phosphines, cyanides, and N-heterocyclic carbenes, allowing for the fine-tuning of the complex's properties for specific catalytic applications. wikipedia.orgresearchgate.net

Relevance to [FeFe]-Hydrogenase Active Site Models

Diiron propanedithiolate hexacarbonyl and its derivatives are highly relevant as structural and functional models for the active site of [FeFe]-hydrogenases. researchgate.netdiva-portal.org These enzymes are remarkably efficient in catalyzing the reversible conversion of protons and electrons to molecular hydrogen. acs.org The active site of these enzymes, known as the H-cluster, contains a diiron center bridged by a dithiolate ligand. nih.govresearchgate.net

While the native enzyme features an azadithiolate bridge, 1,3-propanedithiolate serves as a common and effective mimic in synthetic models. acs.orgnih.gov These models help researchers to understand the structure, spectroscopy, and catalytic mechanism of the natural enzyme. nih.gov The synthesis of various diiron dithiolate complexes allows for systematic studies on how modifications to the bridging ligand and the coordination sphere of the iron atoms affect the catalytic activity for proton reduction. nih.govresearchgate.net For instance, the introduction of different substituents on the propanedithiolate backbone can modulate the electronic properties and reactivity of the diiron center. nih.gov

Emerging Catalytic Systems in Organic Transformations

Beyond its role in biomimetic catalysis, this compound is finding increasing use in emerging catalytic systems for various organic transformations. One of its primary applications is in the protection of carbonyl groups. Aldehydes and ketones can be converted to their corresponding 1,3-dithianes by reaction with this compound, often catalyzed by Lewis or Brønsted acids. organic-chemistry.org This protection strategy is valuable in multistep organic synthesis.

Recent research has focused on developing more efficient and environmentally friendly catalysts for this transformation. For example, yttrium triflate has been shown to be an effective catalyst for the chemoselective protection of aldehydes. organic-chemistry.org Iron-based catalysts have also been developed for the dithioacetalization of aldehydes. organic-chemistry.org

Furthermore, odorless equivalents of this compound have been synthesized and applied in thioacetalization reactions, addressing the challenge of the compound's strong odor. acs.org The development of such novel reagents and catalytic systems continues to expand the utility of the 1,3-dithiane (B146892) functional group in organic synthesis. core.ac.ukchemistrydocs.com

Polymer Science and Materials Applications

1,3-Propanedithiol as a Monomer and Crosslinking Agent

This compound serves as a fundamental component in the synthesis of sulfur-containing polymers. The two thiol groups at the 1 and 3 positions allow it to be incorporated into polymer backbones or to act as a bridge, linking different polymer chains together.

Poly(disulfide)s are polymers characterized by repeating disulfide (-S-S-) bonds in their main chain. These bonds are dynamic and can be cleaved and reformed, which is a key feature for creating responsive materials. The synthesis of poly(disulfide)s using dithiol monomers like this compound can be achieved through several methods involving thiol-disulfide exchange. nih.gov

One primary method is the oxidative polymerization of dithiols. In this process, the thiol groups of this compound are oxidized in the presence of an oxidizing agent (like dimethyl sulfoxide (B87167) or hydrogen peroxide) or a catalyst to form disulfide bonds, linking the monomer units into a polymer chain. acs.org

Another significant strategy is ring-opening polymerization (ROP) of cyclic disulfides. This method can be initiated by thiolates, which attack the disulfide bond in a strained ring, initiating a chain reaction of thiol-disulfide exchanges that propagates the polymerization. nih.govacs.org While these methods are effective, they can sometimes lead to polymers with broad molecular weight distributions or mixtures of linear and cyclic structures. nih.govsemanticscholar.org The polycondensation reaction between a dithiol and a compound like 2,2′-dithiodipyridine also proceeds via thiol-disulfide exchange to produce poly(disulfide)s. acs.org

| Polymerization Method | Description | Key Features |

|---|---|---|

| Oxidative Polymerization | Dithiol monomers are linked via oxidation of thiol groups to form disulfide bonds. acs.orgresearchgate.net | Direct conversion of dithiols; can use various oxidizing agents. acs.org |

| Ring-Opening Polymerization (ROP) | An initiator (e.g., thiolate) opens a cyclic disulfide monomer, which then propagates. nih.govacs.org | Can produce high molecular weight polymers; topology (linear vs. cyclic) depends on conditions. acs.org |

| Thiol-Disulfide Exchange Polycondensation | A dithiol reacts with a molecule containing an activated disulfide bond, leading to chain growth. acs.org | Allows for the synthesis of telechelic polymers with predictable molecular weights. acs.org |

Thiol-ene and thiol-yne reactions are powerful examples of "click chemistry," characterized by their high efficiency, high yields, mild reaction conditions, and lack of significant byproducts. mdpi.com These reactions provide a robust method for polymer synthesis and modification. In this context, this compound acts as the "thiol" component that can react with molecules containing double (alkene) or triple (alkyne) bonds.

The reaction typically proceeds via a radical-mediated mechanism. A radical initiator, often activated by UV light or heat, abstracts a hydrogen atom from the thiol group (S-H) of this compound, generating a reactive thiyl radical (S•). This radical then adds across an alkene or alkyne bond. mdpi.com This process is highly atom-economical, meaning most atoms from the reactants are incorporated into the final product. mdpi.com When multifunctional thiols (like this compound) and multifunctional enes or ynes are used, a crosslinked polymer network is formed. This strategy is widely used to create materials for coatings, adhesives, and advanced composites. mdpi.com

Traditional vulcanization involves crosslinking hydrocarbon polymers with a small amount of sulfur. Inverse vulcanization , conversely, is a modern process that uses a large amount of elemental sulfur as the primary component, which is then crosslinked by a small amount of an organic comonomer. nih.govflinders.edu.au This method creates sulfur-rich polymers with high sulfur content (typically 50-90% by mass). nih.govspringerprofessional.de

The standard inverse vulcanization process involves heating elemental sulfur above its floor temperature (159 °C) to induce the ring-opening polymerization of S₈ rings into polymeric sulfur diradicals. mdpi.com These sulfur radicals are then stabilized by reacting with unsaturated organic crosslinkers, such as dienes or diynes (e.g., 1,3-diisopropenylbenzene). mdpi.comsemanticscholar.org

While the classic approach relies on unsaturated comonomers, recent research has expanded the scope of inverse vulcanization to include dithiols as the comonomer. mdpi.com In this modified strategy, the dithiol can generate thiyl radicals at both ends of the molecule, which then react to form linear or crosslinked polymers with sulfur. mdpi.com This advancement broadens the range of monomers that can be used in inverse vulcanization, allowing for the synthesis of novel high-sulfur-content polymers for applications such as cathode materials in lithium-sulfur batteries. mdpi.comresearchgate.net

Biocatalysis is emerging as a "green" alternative to traditional chemical synthesis, utilizing enzymes to catalyze reactions under mild conditions with high selectivity. mdpi.com This approach is particularly compelling for polymer synthesis, where enzymes can produce complex macromolecules that are difficult to access through conventional methods. mdpi.comnih.gov

A key aspect of this green approach is the use of monomers derived from renewable biomass. For instance, 1,3-propanediol, the diol analogue of this compound, is produced on an industrial scale through the fermentation of biomass feedstocks like glucose and glycerol. researchgate.netnih.gov While the direct biocatalytic polymerization of this compound is not yet widely established, the principles of enzymatic polymerization are applicable. Enzymes such as oxidoreductases (e.g., laccases, peroxidases) are known to catalyze oxidative polymerization reactions. nih.gov In principle, these enzymes could be used for the oxidative coupling of dithiols to form poly(disulfide)s. Hydrolases, particularly lipases, are also widely used for the synthesis of polyesters from biomass-derived diols and diacids. nih.gov The extension of these biocatalytic systems to sulfur-containing monomers like this compound represents a promising area for future research in sustainable polymer chemistry.

Development of Advanced Materials with Specific Properties

The unique chemical reactivity of this compound, particularly its ability to form dynamic disulfide bonds, enables the creation of advanced materials with tailored functionalities.

Self-healing polymers are a class of smart materials capable of autonomously repairing damage, thereby extending their lifespan and improving reliability. The incorporation of this compound into a polymer network is a key strategy for imparting intrinsic self-healing capabilities. The healing mechanism relies on the dynamic nature of disulfide bonds formed from the dithiol monomer units. scispace.com

When a polymer containing disulfide bonds is damaged (e.g., cut or scratched), the bonds across the damaged interface are broken. The healing process is triggered by bringing the damaged surfaces back into contact, often with the application of a stimulus like heat, light, or a change in pH. scispace.comnih.gov This stimulus facilitates the exchange and reformation of the disulfide bonds across the interface, a process driven by disulfide-disulfide exchange or thiol-disulfide exchange reactions. rsc.orgtue.nl In the latter, free thiol groups present in the material attack disulfide bonds, leading to a rearrangement of the polymer network that mends the crack. rsc.orgtue.nl This process is reversible, allowing for multiple healing cycles. The resulting materials are being explored for applications in coatings, electronics, and soft robotics.

| Healing Mechanism | Description | Key Requirement |

|---|---|---|

| Disulfide-Disulfide Exchange | Disulfide bonds in the polymer network break and reform, allowing the network to rearrange and repair damage. This can be a radical-mediated process. scispace.com | An external stimulus (e.g., heat, UV light) to provide energy for bond cleavage and reformation. scispace.com |

| Thiol-Disulfide Exchange | Residual free thiol groups in the polymer matrix attack existing disulfide bonds, leading to bond exchange and network rearrangement. rsc.orgtue.nl | Presence of free thiol groups and often a catalyst or pH trigger to facilitate the exchange. rsc.orgtue.nl |

This compound: Applications in Advanced Polymer and Materials Science

This compound is a dithiol compound that plays a significant role in various advanced applications within polymer science and materials technology. Its unique structure, featuring two thiol groups separated by a three-carbon chain, allows it to act as a versatile building block and surface modification agent. This article explores its specific applications in the development of responsive polymers, its use in polymer-supported synthesis, and its role in the modification of nanomaterials to alter their surface states and functional properties.

2 Responsive Polymers

Polymers containing thiol groups, such as those derived from this compound, are integral to the development of stimulus-responsive materials, often referred to as "smart" polymers. The key to their responsive behavior lies in the reversible nature of the thiol-disulfide redox chemistry. The thiol groups (-SH) can be oxidized under mild conditions to form disulfide bonds (-S-S-), which can, in turn, be cleaved back to thiols by a reducing agent.

This reversible covalent bond formation allows for the design of polymers that can change their structure and properties in response to specific redox environments. For instance, a polymer network cross-linked with disulfide bonds can be engineered to degrade or dissolve upon exposure to a reducing agent like glutathione, which is found in higher concentrations inside cells compared to the extracellular environment. This property is highly valuable for targeted drug delivery systems, where the polymer matrix remains stable until it enters the target cell, at which point it breaks down to release its therapeutic payload.

While the principle is well-established for thiol-containing polymers in general, the incorporation of this compound can create flexible cross-links within a polymer hydrogel. This flexibility can influence the material's mechanical properties and swelling behavior. The dynamic nature of the disulfide bond can also be exploited to create self-healing materials, where broken disulfide cross-links can reform upon re-oxidation, restoring the material's integrity.

3 Polymeric Reagents in Supported Synthesis

In the field of organic chemistry, solid-phase synthesis offers significant advantages by simplifying the purification process; reagents or substrates are bound to a solid polymer support, allowing excess reagents and byproducts to be washed away easily. This compound has been effectively incorporated into polymeric structures to create reagents for such supported syntheses.

A notable application is the creation of soluble styrene-based copolymers that contain this compound functional groups. nih.gov These polymeric reagents are designed to convert carbonyl compounds (aldehydes and ketones) into their corresponding 1,3-dithiane (B146892) derivatives. nih.gov The formation of dithianes is a crucial step in organic synthesis, particularly for the protection of carbonyl groups and for umpolung (polarity inversion) reactions. wikipedia.orgorganic-chemistry.org

Researchers have developed odorless and stable precursor copolymers containing benzenesulfonate (B1194179) or thioacetate (B1230152) groups, which can be readily converted to the active dithiol form. nih.gov The effectiveness of these polymer-supported dithiol reagents has been demonstrated in the conversion of benzaldehyde (B42025) to phenyl n-hexyl ketone. nih.gov This process involves the protection of the aldehyde, followed by alkylation and subsequent deprotection. The use of a polymeric support streamlines the multi-step synthesis by simplifying the isolation of intermediates.

Below is a data table summarizing the characteristics of such polymeric reagents.

| Property | Description | Reference |

| Polymer Backbone | Typically styrene-based copolymers. | nih.gov |

| Functional Group | Propane-1,3-dithiol. | nih.gov |

| Primary Application | Conversion of carbonyl compounds to 1,3-dithiane derivatives. | nih.gov |

| Synthesis Type | Polymer-supported organic synthesis. | nih.gov |

| Advantages | Simplified purification, use of odorless precursors, stability for storage. | nih.gov |

4 Nanomaterial Modification and Surface States

The surface properties of nanomaterials dictate their interaction with the surrounding environment and are crucial for their application in fields ranging from electronics to biomedicine. The functionalization of nanomaterial surfaces with organic molecules like this compound can dramatically alter these properties. semanticscholar.orgwiley-vch.denih.gov Thiol groups have a strong affinity for the surfaces of various inorganic nanoparticles, including metal oxides and noble metals, forming stable bonds that allow for precise control over the surface chemistry. nih.gov

This surface modification can prevent the agglomeration of nanoparticles in a polymer matrix, improving the mechanical and optical properties of the resulting nanocomposite. wiley-vch.de By attaching this compound, a bifunctional linker, one thiol group can anchor to the nanoparticle surface while the other remains free to react further, for example, by bonding with a polymer matrix or other functional molecules.

1 Adsorption on Metal Oxide Surfaces (e.g., ZnO Nanowires)

Zinc oxide (ZnO) nanowires are promising materials for applications in electronics, sensors, and photovoltaics due to their unique electrical and optical properties. researchgate.net The performance of these devices is highly dependent on the surface states of the ZnO nanowires. The adsorption of thiol-containing molecules, such as this compound, onto the surface of ZnO nanowires is an effective method to modify these states.

2 Influence on Electronic and Optical Properties of Materials

The modification of nanomaterial surfaces with this compound can have a profound impact on their electronic and optical properties. In the case of ZnO nanowires and nanotubes, thiol capping has been shown to induce room-temperature ferromagnetism. nih.gov

Research has demonstrated that this induced magnetism is dependent on the morphology of the nanostructure. For instance, thiol-capped ZnO nanotubes exhibit a significantly higher saturation magnetization compared to their nanowire counterparts, an effect attributed to the larger surface area available for functionalization in nanotubes. nih.gov Density functional theory calculations suggest that the ferromagnetism originates from spin-polarized 3p electrons in the sulfur atoms at the ZnO-thiol interface, highlighting the critical role of the Zn-S bond. nih.gov

The table below summarizes the observed effects of thiol-capping on the magnetic properties of ZnO nanostructures.

| Nanostructure | Saturation Magnetization (Ms) | Key Finding | Reference |

| Thiol-capped ZnO Nanowires | 36 µemu cm-2 | Ferromagnetism is induced by surface modification. | nih.gov |

| Thiol-capped ZnO Nanotubes | 166 µemu cm-2 | Higher surface area leads to stronger magnetic properties. | nih.gov |

Furthermore, the modification of semiconductor surfaces can influence charge transport. Passivating surface trap states with molecules like this compound can reduce electron scattering and improve conductivity in nanostructured devices. The ability to tune electronic and magnetic properties through simple surface chemistry makes this compound a valuable tool in the field of materials science.

Biochemical and Biological Research Applications

Interactions with Biological Systems

1,3-Propanedithiol, a dithiol compound, and its derivatives are involved in various interactions within biological systems. In the biosynthesis of 1,3-propanediol, a related compound, key enzymes such as glycerol dehydratase and 1,3-propanediol dehydrogenase are central to the metabolic pathway that converts glycerol into 1,3-propanediol frontiersin.orgbohrium.com. Specifically, glycerol is first converted to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase. Subsequently, 1,3-propanediol oxidoreductase, an NADH-dependent enzyme, reduces 3-HPA to 1,3-propanediol alfa-chemistry.com.

The thiol groups of this compound can interact with biological molecules. For instance, it has been noted that alloxan, a compound known to induce diabetes, inhibits glucokinase through its interaction with SH groups in the sugar-binding site of the enzyme thegoodscentscompany.com. This suggests a potential for this compound to interact with enzymes and other proteins that have accessible sulfhydryl groups or disulfide bonds, which are crucial for their structure and function. The reactivity of thiol groups allows them to participate in redox reactions and to form complexes with metal ions, which can influence biological activity.

Chelation Chemistry in Biological Contexts

The presence of two thiol groups in this compound makes it a potential chelating agent, capable of binding to heavy metal ions. This chelation ability is particularly relevant in biological systems for the detoxification of heavy metals like mercury.

This compound is a structural homologue of well-known dithiol chelating agents used in the treatment of heavy metal poisoning. These include British Anti-Lewisite (BAL), meso-2,3-dimercaptosuccinic acid (DMSA), and 2,3-dimercapto-1-propanesulfonic acid (DMPS) nih.govnih.gov. These agents form stable complexes with mercury, facilitating its excretion from the body nih.govnih.gov. The effectiveness of these dithiols is attributed to the strong affinity of the sulfur atoms for mercury. It is believed that these chelating agents bind a broad range of heavy metals by forming stable five-membered rings upon chelation stanford.edu. Given the structural similarities, this compound is expected to exhibit comparable chelating properties towards mercury.

| Chelating Agent | Abbreviation | Key Structural Feature | Primary Use in Heavy Metal Poisoning |

|---|---|---|---|

| Dimercaprol | BAL | Vicinal dithiol | Arsenic and inorganic mercury poisoning nih.govnih.gov |

| meso-2,3-Dimercaptosuccinic acid | DMSA | Vicinal dithiol | Lead and organic mercury poisoning nih.govnih.gov |

| 2,3-Dimercapto-1-propanesulfonic acid | DMPS | Vicinal dithiol | Acute inorganic mercury salt poisoning nih.govnih.gov |

| This compound | - | 1,3-dithiol | Studied for its potential chelation properties |

While specific in vivo studies focusing on this compound for mercury burden reduction are not extensively documented, research on its homologues provides significant insights into the potential efficacy of dithiol chelators. Animal studies have demonstrated that prompt administration of dithiol chelators like BAL, DMSA, and DMPS is effective in treating acute intoxication by inorganic mercury salts nih.gov. For instance, one study showed that DMPS was particularly effective in protecting rats from a lethal dose of mercuric chloride when administered shortly after exposure nih.gov.

In another study, both DMSA and DMPS were shown to reduce the renal mercury content in rats after acute exposure to mercuric chloride, with DMPS being more potent nih.gov. However, the effectiveness of these chelators in reducing mercury levels in the brain, a key target for mercury toxicity, is limited, especially after inhalation exposure to elemental mercury vapor nih.gov. This suggests that while dithiol chelators can enhance the excretion of mercury and reduce its concentration in some organs, their ability to cross the blood-brain barrier is a significant limitation.

A study on rats exposed to methylmercury, cadmium, and lead showed that a thiol-modified nanoporous silica (B1680970) material (SH-SAMMS) significantly lowered blood mercury levels and facilitated faster clearance of mercury from the body pdxpharm.comacs.org. This highlights the potential of thiol-based strategies for oral detoxification of heavy metals.

| Study Focus | Animal Model | Chelating Agent(s) | Key Findings | Reference |

|---|---|---|---|---|

| Acute mercuric chloride poisoning | Rats | BAL, DMSA, DMPS | Prompt administration of dithiol chelators showed a protective effect, with DMPS being the most effective. | nih.gov |

| Reduction of renal mercury | Rats | DMSA, DMPS | Both agents reduced renal mercury content, with DMPS showing greater potency. | nih.gov |

| Mercury vapor exposure | Rats | DMSA, DMPS | Chelators did not significantly reduce the mercury content in the brain. | nih.gov |

| Oral detoxification of multiple heavy metals | Rats | Thiol-modified nanoporous silica (SH-SAMMS) | Significantly lowered blood mercury levels and enhanced mercury clearance. | pdxpharm.comacs.org |

Role in Protein Folding and Stability (Disulfide Bond Formation)

The thiol groups of this compound allow it to act as a reducing agent, which is a critical function in the context of protein folding and stability. Disulfide bonds between cysteine residues are crucial for the tertiary structure and stability of many proteins nih.govnih.gov. The formation and cleavage of these bonds are tightly regulated processes.

Dithiols are commonly used in biochemical research to reduce disulfide bonds in proteins and peptides biosynth.comthermofisher.com. This reduction is often a necessary step in protein analysis, such as in preparation for gel electrophoresis, to unfold the protein and separate its subunits. This compound, being a dithiol, can be compared to other well-known disulfide reducing agents like dithiothreitol (DTT) nih.gov. The effectiveness of these dithiols as reducing agents is due to their ability to form a stable cyclic disulfide upon oxidation, which drives the reduction of the protein's disulfide bond nih.gov. The reducing capacity of a dithiol is influenced by factors such as its concentration, the pH of the solution, and the accessibility of the disulfide bonds within the protein nih.gov. For example, the synthesis of 2-(dibenzylamino)propane-1,3-dithiol (DPDT), a derivative of this compound, has been reported, and its reducing capacity was found to be comparable to that of DTT nih.gov.

| Reducing Agent | Key Characteristics | Common Applications |

|---|---|---|

| Dithiothreitol (DTT) | Highly effective, but unstable in solution and non-functional at pH < 7. | Quantitative reduction of disulfide bonds in proteins and peptides. nih.govbiosynth.com |

| β-Mercaptoethanol (β-ME) | A monothiol that is effective but required in large excess and has a strong odor. | Commonly used in protein chemistry to break disulfide bonds. biosynth.com |

| This compound and its derivatives (e.g., DPDT) | Potential alternative to DTT, with comparable reducing capacity. | Can be used for the reduction of disulfide bonds in various biochemical applications. nih.gov |

Applications in Drug Discovery and Pharmaceutical Research

This compound and its derivatives serve as valuable building blocks in the synthesis of various organic compounds, including those with biological activity.

A notable application of this compound in pharmaceutical synthesis is its use in the production of the drug Tiapamil wikipedia.org. Tiapamil is a calcium channel blocker used for the treatment of hypertension and angina.

Furthermore, this compound is a key reagent for the formation of 1,3-dithianes from aldehydes and ketones wikipedia.orgchemeurope.comorganic-chemistry.orgscbt.com. The resulting 1,3-dithiane (B146892) can act as a masked carbonyl group and can be deprotonated to form a nucleophilic acyl anion equivalent, a concept known as umpolung youtube.com. This reactivity is widely exploited in organic synthesis to form carbon-carbon bonds and construct complex molecules, including natural products with potential biological activities uwindsor.ca. For instance, 1,3-dithiane derivatives have been utilized in the synthesis of dihydrojasmone and other natural products uwindsor.ca.

In another application, this compound has been used in the synthesis of bacillosamine synthons, which are important for creating functionalities found in pathogenic bacteria rsc.org. This highlights its role in the development of tools for studying bacterial glycobiology and potentially for the development of new antibacterial agents. A patent also describes the use of 1,3-propanediol derivatives for linking bioactive compounds to increase their lipophilicity and improve their therapeutic potential google.com. Additionally, odorless derivatives of this compound have been developed for use in organic reactions, such as the reduction of azides and the protection of carbonyl groups, which are common steps in the synthesis of pharmaceutical compounds nih.gov.

Precursor in Drug Synthesis (e.g., Tiapamil)